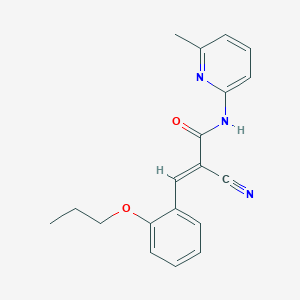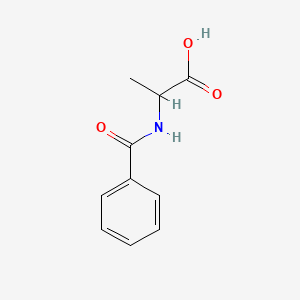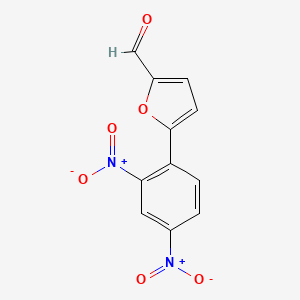
5-(2,4-Dinitrophenyl)furan-2-carbaldehyde
Descripción general
Descripción
5-(2,4-Dinitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H6N2O6 and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-Dinitrophenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Dinitrophenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermodynamic Properties : Research has been done to determine the thermodynamic properties of 5-nitrophenyl furan-2-carbaldehyde isomers, which are similar to the target compound. Understanding their thermodynamics helps in optimizing processes of synthesis, purification, and application (Dibrivnyi et al., 2015).
Synthesis of Quinazolin-4(3H)-ones : Furan-2-carbaldehydes have been used as efficient green C1 building blocks to synthesize bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage (Yu et al., 2018). This method is noted for its efficiency and green chemistry applications.
Formation During Acid Hydrolysis : 5-(Hydroxymethyl)furan-2-carbaldehyde and its derivatives are known to form during the acid hydrolysis of conjugated and bound phenolics in plant foods, impacting phenolic content and antioxidant capacity measurements. This study helps in avoiding overestimation of phenolic content and antioxidant activities in foods (Chen et al., 2014).
Catalysis and Synthesis : Furan-2-carbaldehydes have been used in various catalytic synthesis and reactions, contributing to the development of new materials and chemicals. For instance, the study on heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural explores the use of furan derivatives in green chemistry and biorefining processes (Karinen et al., 2011).
Biomedical Research : The derivatives of furan-2-carbaldehyde have been studied for their neuroprotective activities, indicating the potential for developing drugs for treating oxidative stress-induced toxicity and related neurodegenerative diseases (Li et al., 2016).
Propiedades
IUPAC Name |
5-(2,4-dinitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O6/c14-6-8-2-4-11(19-8)9-3-1-7(12(15)16)5-10(9)13(17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUSTYWLKFXBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dinitrophenyl)furan-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



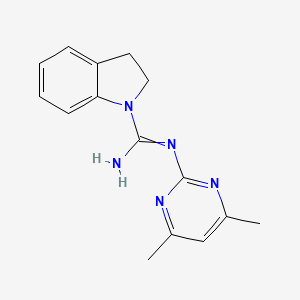
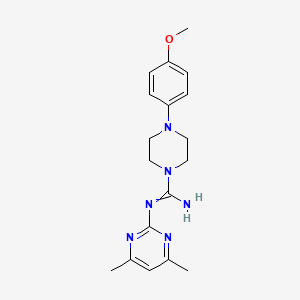
![6,6-dimethyl-9-(3-pyridyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7731333.png)

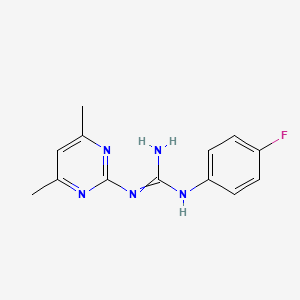
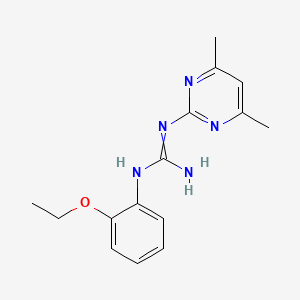


![2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B7731375.png)
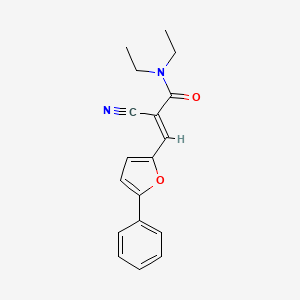

![4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7731387.png)
